![molecular formula C13H13NO2 B13814118 3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone is an organic compound with the molecular formula C13H13NO2 It is a benzofuran derivative characterized by the presence of a dimethylamino group and a propenylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone typically involves the reaction of dimethylamine with a suitable precursor, such as 3-chloro-1,2-propanediol, under basic conditions. The reaction is carried out in a solvent mixture of water and methanol, with sodium methoxide as the base. The reaction mixture is stirred at room temperature, followed by heating to reflux to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and ligands.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds share a similar structure but contain a thione group instead of a benzofuranone moiety.
Pyrazole Derivatives: These compounds have a five-membered ring with two nitrogen atoms and exhibit similar chemical reactivity.
Uniqueness
3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone is unique due to its benzofuranone core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)prop-2-enylidene]-1-benzofuran-2-one |
InChI |
InChI=1S/C13H13NO2/c1-14(2)9-5-7-11-10-6-3-4-8-12(10)16-13(11)15/h3-9H,1-2H3 |
Clé InChI |
BPKSXTSMWQFXME-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC=C1C2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


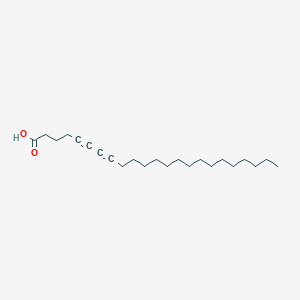
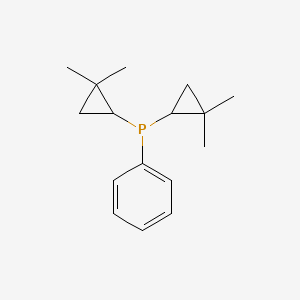
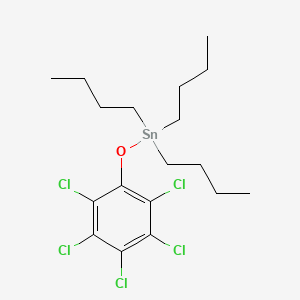

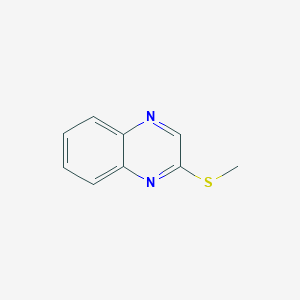

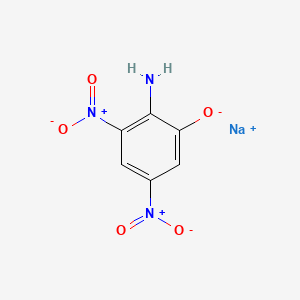
![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
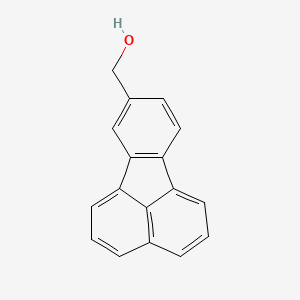
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
